molecular formula C14H15N3O2 B6517755 2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide CAS No. 221539-32-8

2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide

Cat. No. B6517755
CAS RN: 221539-32-8
M. Wt: 257.29 g/mol
InChI Key: SQRKUDDEVNEWFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route . The synthesis involved the use of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .


Molecular Structure Analysis

The molecular structures of related compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The structures were stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

While specific chemical reactions involving “2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide” are not available, related compounds have been involved in various chemical reactions. For instance, N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 have been used for the preparation of secondary amines .

Scientific Research Applications

2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, and has been used to synthesize a variety of compounds such as 2-amino-4-methoxybenzamide and 4-methoxy-N-[(2-pyridylmethyl)amino]benzamide. It has also been used in the synthesis of pharmaceuticals and agrochemicals. In addition, it has been used in the study of enzyme inhibitors, and has been used to study the mechanism of action of certain drugs.

Advantages and Limitations for Lab Experiments

2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide has several advantages and limitations for laboratory experiments. One of the major advantages of this compound is its low toxicity, which makes it safe to use in experiments. In addition, it is relatively easy to synthesize, and can be prepared in a variety of ways. However, it has a limited shelf life and can be difficult to store for long periods of time.

Future Directions

The potential future directions for 2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide are numerous. One potential direction is the development of new synthetic methods for the synthesis of this compound. In addition, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Another potential direction is the development of new methods for the detection and quantification of this compound in biological samples. Finally, further research into the mechanism of action of this compound could lead to new insights into the mechanism of action of certain drugs.

properties

IUPAC Name

2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-11-6-4-10(5-7-11)9-17-14(18)12-3-2-8-16-13(12)15/h2-8H,9H2,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRKUDDEVNEWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197388
Record name 2-Amino-N-[(4-methoxyphenyl)methyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221539-32-8
Record name 2-Amino-N-[(4-methoxyphenyl)methyl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221539-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-[(4-methoxyphenyl)methyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Aminonicotinic acid (7.15 g) was suspended in N,N-dimethylformamide (100 ml) and 4-methoxybenzylamine (8.12 ml), diethyl cyanophosphonate (9.92 ml) and triethylamine (8.66 ml) were added sequentially with stirring and cooling on ice. The reaction mixture was stirred at room temperature for 15.5 hours, concentrated under reduced pressure, and extracted with ethyl acetate. The extract was washed with water, dried (Na2SO4) and then the solvent was distilled off under reduced pressure to give the title compound (15.9 g, about 100%). Recrystallization from ethyl acetate-ethyl ether yielded a colorless crystal, melting point 165 to 166° C.
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
9.92 mL
Type
reactant
Reaction Step Two
Quantity
8.66 mL
Type
reactant
Reaction Step Two
Quantity
8.12 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
100%

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